tert-Butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate
Description
Chemical Structure and Key Features:
This compound is a brominated naphthyridine derivative featuring a tert-butyl carbamate group at the 6-position and a ketone at the 2-position. Its molecular formula is $ \text{C}{13}\text{H}{17}\text{BrN}2\text{O}3 $, with a molecular weight of 347.64 g/mol . The tert-butyl group enhances steric protection, improving stability under acidic or basic conditions compared to smaller esters (e.g., methyl or ethyl).
Synthesis:
It is synthesized via bromination of a precursor using pyridinium hydrobromide perbromide in dichloromethane, achieving an 87% yield under optimized conditions (5-minute reaction time) . This efficient method highlights its utility as an intermediate in medicinal chemistry.
Applications:
The bromine atom at the 3-position makes it a versatile substrate for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine groups . It is listed as a discontinued product by CymitQuimica (Ref: 10-F603987), suggesting prior industrial relevance .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)16-5-4-10-8(7-16)6-9(14)11(17)15-10/h6H,4-5,7H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZWMOVLWWDQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C(=O)N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126543 | |
| Record name | 1,1-Dimethylethyl 3-bromo-1,5,7,8-tetrahydro-2-oxo-1,6-naphthyridine-6(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036381-92-6 | |
| Record name | 1,1-Dimethylethyl 3-bromo-1,5,7,8-tetrahydro-2-oxo-1,6-naphthyridine-6(2H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036381-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-bromo-1,5,7,8-tetrahydro-2-oxo-1,6-naphthyridine-6(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Bromination: Introduction of the bromine atom at the 3-position can be done using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
tert-Butyl ester formation: The carboxylate group can be esterified using tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative.
Scientific Research Applications
tert-Butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its structural features.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, naphthyridine derivatives can interact with enzymes or receptors, modulating their activity. The bromine atom and the carbonyl group might play crucial roles in binding to the target site.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
Key Observations :
- Bromo vs. Chloro : Bromine’s larger atomic radius and lower electronegativity make it a better leaving group, favoring nucleophilic substitution or metal-catalyzed coupling .
- Amino vs. Bromo: The amino derivative (CAS 355819-02-2) is more nucleophilic, enabling amidation or urea formation, whereas bromo supports cross-coupling .
Key Observations :
Physicochemical Properties
Key Observations :
- The tert-butyl group generally improves solubility in non-polar solvents, but bromine’s presence may reduce aqueous solubility .
- Storage stability varies; the 3-chloro derivative is stable at RT, while others require specific handling .
Biological Activity
tert-Butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate is a heterocyclic compound notable for its complex structure and potential biological activities. This article explores its biological activity based on diverse sources, including synthesis methods, pharmacological properties, and case studies highlighting its therapeutic potential.
- Molecular Formula : C13H17BrN2O3
- Molar Mass : 329.19 g/mol
- CAS Number : 1036381-92-6
The compound features a tert-butyl group and a bromine atom on the naphthyridine core, which contributes to its unique chemical reactivity and biological properties .
Biological Activity Overview
Research indicates that compounds related to naphthyridines exhibit diverse biological activities. Specifically, this compound has shown promise in various therapeutic areas:
-
Antitumor Activity :
- Inhibition of Class I PI3-kinase enzymes has been associated with its antitumor effects. This pathway is crucial in various cancers due to its role in cellular proliferation and survival .
- Preclinical studies suggest that this compound can inhibit tumor growth in models of human colorectal carcinoma .
- Anti-inflammatory Properties :
- Angiogenesis Inhibition :
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods involving the reaction of substituted naphthyridines with appropriate reagents. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compounds .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antitumor Efficacy :
- Inflammation Model :
Comparative Analysis with Related Compounds
The following table compares tert-butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine with structurally similar compounds:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | 1159010-96-4 | 0.98 | Lacks carboxylate group |
| 3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine | 1293917-21-1 | 0.95 | Ethyl substitution at position 6 |
| 6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | 1000576-67-9 | 0.95 | Benzyl group at position 6 |
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted pyridine or dihydropyridine precursors. A common approach includes:
- Cyclization : Formation of the naphthyridine core via acid- or base-catalyzed cyclization of aminopyridine derivatives.
- Bromination : Electrophilic bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under radical or Lewis acid conditions (e.g., FeCl₃) .
- Esterification : Introduction of the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP) .
Critical Note : Optimize reaction temperatures (0–25°C) to avoid over-bromination or decomposition.
Q. How can researchers analytically characterize this compound to confirm its structure and purity?
- Methodological Answer : Use a combination of techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the naphthyridine backbone, bromine substitution, and tert-butyl group (δ ~1.4 ppm for Boc protons) .
- HRMS : High-resolution mass spectrometry to verify the molecular ion ([M+H]⁺ expected at m/z 357.05 for C₁₃H₁₇BrN₂O₃) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 220–280 nm) to assess purity (>95% recommended for biological assays) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- GHS Hazards : Based on analogs, it may exhibit acute toxicity (H302), skin irritation (H315), and eye damage (H319). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store sealed at 2–8°C in inert conditions (argon/vacuum) to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving the 3-bromo substituent?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acids. For sterically hindered partners, employ Buchwald-Hartwig precatalysts (e.g., Pd(dba)₂ with SPhos) .
- Solvent/Base : Dioxane/water (4:1) with K₂CO₃ or Cs₂CO₃ at 80–100°C. Microwave-assisted synthesis can reduce reaction time (30 min vs. 12 h) .
Data Contradiction Tip : If low yields occur, check for Boc-group deprotection under basic conditions. Use milder bases (e.g., NaHCO₃) or lower temperatures .
Q. What strategies resolve discrepancies in biological activity data between in vitro and cellular assays?
- Methodological Answer :
- Solubility Check : Ensure the compound is fully dissolved in assay buffers (use DMSO ≤0.1% v/v). Aggregation can falsely reduce activity .
- Metabolic Stability : Test stability in liver microsomes (e.g., human S9 fractions) to identify rapid degradation in cellular models .
- Control Experiments : Compare with analogs lacking the bromine or tert-butyl group to isolate structural contributions to activity .
Q. How can computational methods predict reaction pathways for modifying the 2-oxo group?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model nucleophilic attack at the carbonyl (e.g., Grignard additions) and assess transition-state energies .
- MD Simulations : Study solvent effects (e.g., THF vs. DMF) on reaction kinetics using GROMACS or AMBER .
Case Study : For reduction of 2-oxo to 2-hydroxy, compare NaBH₄ (sterically hindered) vs. BH₃·THF (selective) using computed Fukui indices .
Tables for Key Data
Q. Table 1. Key Synthetic Intermediates
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
